molecular formula C20H19N5O2S B2929667 3-(1H-1,3-benzodiazol-2-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one CAS No. 2034320-16-4

3-(1H-1,3-benzodiazol-2-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one

Cat. No.: B2929667
CAS No.: 2034320-16-4
M. Wt: 393.47
InChI Key: FSFQYCOLWXJWQG-UHFFFAOYSA-N
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Description

3-(1H-1,3-benzodiazol-2-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one is a complex organic compound that features a benzodiazole ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole ring, followed by the introduction of the thiophene and oxadiazole rings through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The benzodiazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated reagents, organometallic reagents, and catalysts like palladium or copper complexes.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

The compound could be investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid
  • 1H,1’H-5,5’-bibenzo[d][1,2,3]triazole
  • 2-(2H-1,2,3-benzotriazol-2-yl)-2-[(2E)-3-phenylprop-2-en-1-yl]cyclohexan-1-one

Uniqueness

The uniqueness of 3-(1H-1,3-benzodiazol-2-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one lies in its combination of three distinct heterocyclic rings, which imparts unique electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c26-18(8-7-17-21-14-4-1-2-5-15(14)22-17)25-10-9-13(12-25)19-23-20(27-24-19)16-6-3-11-28-16/h1-6,11,13H,7-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFQYCOLWXJWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)CCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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